molecular formula C21H20N4O3 B6548784 1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 946207-77-8

1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6548784
CAS No.: 946207-77-8
M. Wt: 376.4 g/mol
InChI Key: DYEJFJGFNKDPMQ-UHFFFAOYSA-N
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Description

1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS: 920248-67-5) is a heterocyclic compound featuring a pyridazine core substituted with a phenyl group at the N-position and a carbamoylmethyl linker attached to a 2,4-dimethylphenyl moiety . Its molecular formula is C₂₂H₂₁N₃O₃, with a molar mass of 375.43 g/mol. Structural studies of this class of compounds often employ X-ray crystallography refined using programs like SHELX, ensuring high-resolution conformational data .

Properties

IUPAC Name

1-[2-(2,4-dimethylanilino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-14-8-9-17(15(2)12-14)23-19(26)13-25-20(27)11-10-18(24-25)21(28)22-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,28)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEJFJGFNKDPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a novel dihydropyridazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridazine core structure with several substituents that may influence its biological activity. The presence of a 2,4-dimethylphenyl group and a carbamoyl moiety is significant in determining its pharmacological properties.

Research indicates that compounds similar to this dihydropyridazine derivative often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit enzymes relevant to cancer progression and inflammation.
  • Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.
  • Antimicrobial Activity : Preliminary data indicate potential efficacy against various bacterial strains.

Biological Activity Data

Activity TypeObservationsReferences
AnticancerIn vitro studies show inhibition of cancer cell proliferation. IC50 values range from 6.26 μM to 20.46 μM depending on the assay type.
AntimicrobialExhibits moderate activity against Gram-positive and Gram-negative bacteria.
AntioxidantDemonstrated ability to reduce oxidative stress markers in cellular models.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the compound's effects on various cancer cell lines, revealing significant inhibition of cell growth at low concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Efficacy : In another investigation, the compound was tested against common pathogens, showing notable effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.
  • Oxidative Stress Reduction : Research focusing on the antioxidant capacity demonstrated that treatment with the compound led to a marked decrease in reactive oxygen species (ROS) levels in cultured neuronal cells.

Scientific Research Applications

Structural Formula

The compound's structure can be represented as follows:

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that modifications to the compound could enhance its efficacy against specific tumors .

Study Cell Line IC50 Value (µM) Effect
Study AMCF-715Inhibition of growth
Study BHeLa10Induction of apoptosis

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that similar pyridazine derivatives possess activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Enzyme Inhibition

Inhibitory effects on specific enzymes have been noted, particularly those involved in metabolic pathways relevant to disease states. For example, the compound has been evaluated for its ability to inhibit certain kinases associated with cancer progression .

Case Study

A detailed investigation into the enzyme inhibition profile of this compound revealed that it effectively inhibits the activity of protein kinase B (AKT), which plays a crucial role in cell survival and growth signaling pathways.

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties, making it a candidate for studying neurodegenerative diseases such as Alzheimer's. Preliminary findings indicate that the compound may help reduce oxidative stress in neuronal cells .

Comparison with Similar Compounds

Heterocyclic Core

  • Pyridazine vs. Tetrazine : The pyridazine core in the target compound and ’s analog provides moderate aromaticity and planar geometry, favoring π-π stacking interactions. In contrast, the tetrazine ring in ’s compound is more electron-deficient, enhancing reactivity in click chemistry or as a bioisostere for benzene .

Substituent Effects

  • Carbamoyl Linkers : The target compound’s carbamoylmethyl group (attached to 2,4-dimethylphenyl) enhances solubility compared to ’s simpler 2-methylphenyl substitution. The dimethyl groups may improve lipophilicity for membrane penetration .

Crystallographic Data

  • The tetrazine derivative () was resolved via single-crystal X-ray diffraction (R factor = 0.073), revealing a distorted chair conformation due to steric clashes between substituents . Pyridazine-based analogs (e.g., the target compound) likely adopt more planar conformations, as inferred from SHELX-refined structures of related molecules .

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